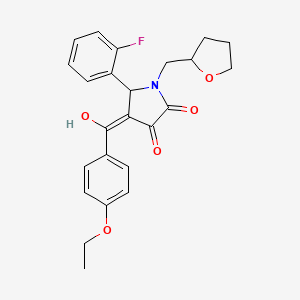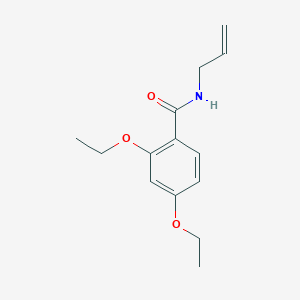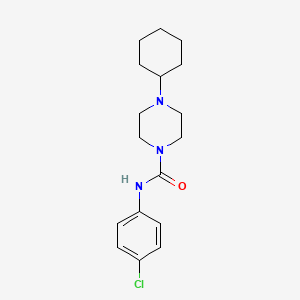![molecular formula C19H16ClNO3 B5289516 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5289516.png)
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as CDMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based molecules and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antibacterial and antifungal activities. In addition, this compound has been found to modulate the activity of various neurotransmitters, which may have implications for its potential use in treating neurological disorders.
实验室实验的优点和局限性
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields. It has also been shown to have a range of pharmacological activities, making it a versatile compound for use in various fields of research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to optimize for specific therapeutic applications. In addition, its potential toxicity and side effects have not been fully characterized, which may limit its use in clinical settings.
未来方向
There are several future directions for research on 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more targeted therapies. In addition, further studies are needed to determine the potential toxicity and side effects of this compound, which may be important for its clinical development. Overall, this compound is a promising compound with potential applications in various fields of medicine, and further research is warranted to fully explore its therapeutic potential.
合成方法
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can be synthesized by reacting 2-chloro-4,5-dimethoxybenzaldehyde with 2-aminoacetophenone in the presence of a base catalyst. The resulting intermediate is then treated with 8-hydroxyquinoline to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of drug-resistant bacteria and fungi, making it a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-10-13(15(20)11-18(17)24-2)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDGIRMFSJCJY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-methoxy-4-[(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5289436.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![3'-fluoro-4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5289470.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)



![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5289518.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5289522.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5289525.png)

